N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
The compound (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a furan ring, a nitrophenyl group, and a phenylformamido group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The final assembly of the molecule involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation products: Oxidized derivatives of the furan ring and nitrophenyl group.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: can be compared with other similar compounds, such as:
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-AMINOPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of an amino group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-HYDROXYPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Differing by the presence of a hydroxyl group instead of a nitro group.
(2E)-3-(5-METHYLFURAN-2-YL)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .
Properties
Molecular Formula |
C27H21N3O5S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H21N3O5S/c1-18-7-12-22(35-18)17-25(29-26(31)19-5-3-2-4-6-19)27(32)28-20-8-13-23(14-9-20)36-24-15-10-21(11-16-24)30(33)34/h2-17H,1H3,(H,28,32)(H,29,31)/b25-17+ |
InChI Key |
MSSNTQSYUNPUPX-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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